molecular formula C10H7ClN2O B12854255 N-Hydroxyquinoline-5-carbimidoyl chloride

N-Hydroxyquinoline-5-carbimidoyl chloride

Cat. No.: B12854255
M. Wt: 206.63 g/mol
InChI Key: INDVVUFFRNNBSG-RAXLEYEMSA-N
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Description

N-Hydroxyquinoline-5-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a carbimidoyl chloride group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyquinoline-5-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, nitrosation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyquinoline-5-carbimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

N-Hydroxyquinoline-5-carbimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-5-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbimidoyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-carbimidoyl chloride: Lacks the hydroxy group, making it less reactive in certain reactions.

    N-Hydroxyquinoline-5-carboxamide: Contains a carboxamide group instead of carbimidoyl chloride, leading to different reactivity and applications.

    N-Hydroxyquinoline-5-sulfonamide:

Uniqueness

N-Hydroxyquinoline-5-carbimidoyl chloride is unique due to the presence of both hydroxy and carbimidoyl chloride groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(5Z)-N-hydroxyquinoline-5-carboximidoyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10-

InChI Key

INDVVUFFRNNBSG-RAXLEYEMSA-N

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)/C(=N/O)/Cl

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl

Origin of Product

United States

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